molecular formula C14H9FS B14112194 3-(4'-Fluorophenyl)benzo[b]thiophene

3-(4'-Fluorophenyl)benzo[b]thiophene

Cat. No.: B14112194
M. Wt: 228.29 g/mol
InChI Key: CXRJUQFCONVTCQ-UHFFFAOYSA-N
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Description

3-(4’-Fluorophenyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group attached to the third position of the benzo[b]thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4’-Fluorophenyl)benzo[b]thiophene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of benzo[b]thiophene with a halogenated fluorophenyl compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene .

Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the formation of benzo[b]thiophenes by reacting o-silylaryl triflates with alkynyl sulfides under mild conditions .

Industrial Production Methods

Industrial production of 3-(4’-Fluorophenyl)benzo[b]thiophene may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Fluorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

3-(4’-Fluorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4’-Fluorophenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-Fluorophenyl)benzo[b]thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a bioactive molecule. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H9FS

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-benzothiophene

InChI

InChI=1S/C14H9FS/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H

InChI Key

CXRJUQFCONVTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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